5-Bromo-3-(2-carboxyethyl)-2-methyl-1,3-benzothiazol-3-ium
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Overview
Description
5-Bromo-3-(2-carboxyethyl)-2-methyl-1,3-benzothiazol-3-ium is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom, a carboxyethyl group, and a methyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-carboxyethyl)-2-methyl-1,3-benzothiazol-3-ium typically involves the bromination of a precursor benzothiazole compound. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and reduce the reaction time. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-carboxyethyl)-2-methyl-1,3-benzothiazol-3-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in water.
Major Products Formed
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole compounds with azide or cyano groups.
Scientific Research Applications
5-Bromo-3-(2-carboxyethyl)-2-methyl-1,3-benzothiazol-3-ium has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding studies with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-carboxyethyl)-2-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of the bromine atom and the carboxyethyl group can influence the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid
- 5-Bromo-3-(2-carboxyethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Uniqueness
5-Bromo-3-(2-carboxyethyl)-2-methyl-1,3-benzothiazol-3-ium is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxyethyl group makes it a versatile compound for various applications, distinguishing it from other similar benzothiazole derivatives.
Properties
Molecular Formula |
C11H11BrNO2S+ |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
3-(5-bromo-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10BrNO2S/c1-7-13(5-4-11(14)15)9-6-8(12)2-3-10(9)16-7/h2-3,6H,4-5H2,1H3/p+1 |
InChI Key |
VOHMZXAERDBHMP-UHFFFAOYSA-O |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)Br)CCC(=O)O |
Origin of Product |
United States |
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